molecular formula C9H9BrO3S B12066560 Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate

Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate

Cat. No.: B12066560
M. Wt: 277.14 g/mol
InChI Key: OJRGOVXVHWBDPL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate: is a chemical compound with the following structural formula:

CCOC(=O)C1=C(C)NC(=O)NC1c2cc(Br)cs2\text{CCOC(=O)C1=C(C)NC(=O)NC1c2cc(Br)cs2} CCOC(=O)C1=C(C)NC(=O)NC1c2cc(Br)cs2

It belongs to the class of heterocyclic compounds and contains a thiophene ring substituted with a bromine atom. The compound is commonly used in research and industrial applications due to its interesting properties.

Preparation Methods

Synthetic Routes:: The synthesis of Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate involves several steps. One common synthetic route is as follows:

    Bromination of Thiophene Ring: Thiophene is brominated using a brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom at the desired position.

    Esterification: The brominated thiophene is then reacted with ethyl acetoacetate (ethyl 3-oxobutanoate) in the presence of a base (such as sodium ethoxide) to form the ester.

Industrial Production:: Industrial production methods may vary, but they typically involve large-scale reactions and purification processes. Detailed conditions and specific industrial methods would require further investigation.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) in an inert solvent (e.g., chloroform).

    Esterification: Ethyl acetoacetate, base (e.g., sodium ethoxide), and solvent (e.g., ethanol).

Major Products:: The major product is This compound itself.

Scientific Research Applications

    Organic Synthesis: Used as a building block for more complex molecules.

    Materials Science: Investigated for its electronic and optical properties.

    Medicinal Chemistry: Explored for potential drug development.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to various effects.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare it with related heterocyclic molecules to understand its unique properties.

Remember that further research and consultation of scientific literature are essential for a comprehensive understanding of this compound.

Properties

Molecular Formula

C9H9BrO3S

Molecular Weight

277.14 g/mol

IUPAC Name

ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate

InChI

InChI=1S/C9H9BrO3S/c1-2-13-9(12)4-7(11)8-3-6(10)5-14-8/h3,5H,2,4H2,1H3

InChI Key

OJRGOVXVHWBDPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CS1)Br

Origin of Product

United States

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